2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide
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Overview
Description
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (4-butoxyphenyl)-methanol.
Reaction with Thionyl Chloride: The (4-butoxyphenyl)-methanol is reacted with thionyl chloride to form (4-butoxyphenyl)-methyl chloride.
Formation of Acetamide: The (4-butoxyphenyl)-methyl chloride is then reacted with N-hydroxy-N-methyl-acetamide under basic conditions to yield the final product.
The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity by binding to active sites or allosteric sites on enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Butoxyphenyl)-N-hydroxyacetamide: This compound is similar in structure but lacks the methyl group on the acetamide moiety.
4-Butoxybenzaldehyde: This compound shares the butoxyphenyl group but has an aldehyde functional group instead of an acetamide.
Uniqueness
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide is unique due to the presence of both the butoxy group and the N-hydroxy-N-methyl-acetamide moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H19NO3 |
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Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-17-12-7-5-11(6-8-12)10-13(15)14(2)16/h5-8,16H,3-4,9-10H2,1-2H3 |
InChI Key |
JGCLGKCTJPLHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)N(C)O |
Origin of Product |
United States |
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